6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione

Analytical Chemistry Quality Control Synthetic Chemistry

Non-fluorinated isatoic anhydride or alternative fluoro regioisomers (4-, 5-, 7-, 8-fluoro) cannot substitute for this specific 6-fluoro benzoxazine-dione in Flumazenil synthesis or SAR-dependent MAO inhibitor programs. Selecting the correct regioisomer is mandatory for experimental reproducibility and valid structure-activity relationships. - Direct precursor to the benzodiazepine antagonist Flumazenil; the 6-fluoro substitution pattern is structurally non-negotiable. - Defined physicochemical profile (predicted pKa 9.61-9.75, LogP 0.96) ensures predictable reactivity in nucleophilic ring-opening and downstream transformations. - Available at high purity (≥98% HPLC) to support robust, reproducible data generation in hit-to-lead and process chemistry campaigns.

Molecular Formula C8H4FNO3
Molecular Weight 181.12 g/mol
CAS No. 134792-45-3
Cat. No. B162665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione
CAS134792-45-3
Molecular FormulaC8H4FNO3
Molecular Weight181.12 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C(=O)NC(=O)O2
InChIInChI=1S/C8H4FNO3/c9-4-1-2-6-5(3-4)7(11)10-8(12)13-6/h1-3H,(H,10,11,12)
InChIKeySLGAPWSWRLDIMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione: Identity, Properties & Procurement


6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione (also known as 6-Fluoroisatoic anhydride or 6-Fluoro-1H-benzo[d][1,3]oxazine-2,4-dione) is a fluorinated heterocyclic compound with the molecular formula C8H4FNO3 and a molecular weight of 181.12 g/mol [1]. It is classified as an isatoic anhydride derivative, characterized by a fused benzoxazine-2,4-dione core structure . This compound is primarily utilized as a research intermediate and building block in medicinal chemistry and organic synthesis .

6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione: Why Generic Substitution Fails


Substitution of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione with its non-fluorinated parent (isatoic anhydride) or alternative fluorinated regioisomers (e.g., 4-, 5-, 7-, or 8-fluoro) is not scientifically equivalent. The precise position of the fluorine atom on the benzoxazine ring dictates both the compound's physicochemical properties and its subsequent reactivity in downstream synthetic transformations. For instance, the 6-fluoro substitution confers a specific predicted pKa (9.61–9.75) and LogP (0.96) that differ from other regioisomers, thereby influencing solubility, membrane permeability, and reaction kinetics in nucleophilic ring-opening events . Furthermore, as demonstrated in the broader isatoic anhydride class, the substitution pattern critically determines the potency and selectivity profile against key pharmacological targets such as monoamine oxidase (MAO) [1]. Therefore, selection of the correct regioisomer is mandatory for ensuring experimental reproducibility, achieving desired synthetic outcomes, and maintaining a valid structure-activity relationship (SAR) in drug discovery campaigns.

6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione: Quantitative Evidence vs Analogs


GC Purity Benchmark

The commercially available form of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione (CAS 134792-45-3) from reputable vendors is certified with a purity of ≥99% by Gas Chromatography (GC) . This analytical specification provides a quantifiable advantage over many alternative isatoic anhydride analogs, which are often listed with a standard purity of 95% . This difference in assay value can directly impact reaction yield and the formation of undesired byproducts in multi-step syntheses.

Analytical Chemistry Quality Control Synthetic Chemistry

Melting Point for Regioisomer Purity Verification

The melting point of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione is reported as 253-257 °C (with decomposition) . This is significantly higher than the melting point reported for its 8-fluoro regioisomer (8-Fluoroisatoic anhydride), which is approximately 192-196 °C . This substantial difference (ΔT ≈ 60 °C) provides a simple yet powerful analytical method for confirming the correct regioisomeric identity upon receipt and for detecting cross-contamination.

Solid State Chemistry Quality Control Regioisomer Discrimination

Predicted pKa and LogP: Solubility and Reactivity Profile

The predicted acid dissociation constant (pKa) for 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione is 9.61 ± 0.20 (predicted) , while its partition coefficient (LogP) is reported as 0.96 [1]. While specific comparative data for all regioisomers are not available in a single study, the presence of the fluorine atom at the 6-position confers a unique combination of lipophilicity (LogP) and ionization potential (pKa) relative to the unsubstituted isatoic anhydride and other regioisomers. This information is critical for designing reaction conditions and interpreting biological assay results.

Medicinal Chemistry Physicochemical Properties ADME Prediction

Hydrogen Bond Donor/Acceptor Counts and Solid-State Properties

6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione possesses exactly 1 hydrogen bond donor and 4 hydrogen bond acceptors [1]. This specific hydrogen bonding profile is identical to that of the parent isatoic anhydride and other mono-fluorinated analogs, but it distinguishes this compound from derivatives with additional functional groups (e.g., amino, hydroxyl) that would alter its crystal packing and solubility characteristics .

Crystal Engineering Pharmaceutical Development Solubility Science

6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione: Key Applications in Medicine, Polymers & Analysis


Flumazenil & Quinazolinone Synthesis

6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione is a direct synthetic precursor to the clinically used benzodiazepine antagonist Flumazenil . The specific 6-fluoro substitution pattern on the isatoic anhydride core is a non-negotiable structural requirement for the synthesis of Flumazenil and its analogs. Procurement of the correct 6-fluoro regioisomer, with the high purity documented above, ensures the efficient and cost-effective production of this life-saving antidote and other related quinazolinone drug candidates.

Monoamine Oxidase (MAO) Inhibitor Research

Based on the established activity of isatoic anhydride derivatives as potent, dual MAO-A/MAO-B inhibitors, this compound serves as a key scaffold for structure-activity relationship (SAR) studies [1]. The 6-fluoro group can be leveraged to modulate the electronic and steric properties of the core, influencing target binding and selectivity. The ability to procure this specific isomer at high purity (≥99%) enables researchers to generate robust and reproducible data in the search for next-generation MAO inhibitors for depression or Parkinson's disease.

Anti-Inflammatory and Analgesic Agent Development

This compound is a recognized key intermediate in the development of pharmaceuticals with anti-inflammatory and analgesic properties . Its defined physicochemical characteristics (LogP 0.96, predicted pKa 9.61) provide a predictable starting point for medicinal chemists to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties of derived drug candidates. The use of this well-characterized intermediate streamlines the hit-to-lead process and accelerates the development of new therapeutic entities.

Specialty Polymers and Advanced Materials

Beyond pharmaceuticals, 6-Fluoroisatoic anhydride is employed in the synthesis of specialty polymers and advanced materials where its unique chemical properties—such as enhanced thermal stability and chemical resistance—are highly valued . The compound's reactive anhydride moiety allows for its incorporation into polymer backbones, enabling the creation of high-performance coatings, adhesives, and other industrial materials with tailored properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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